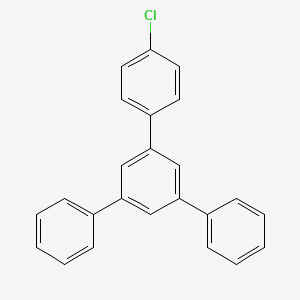

4-Chloro-5'-phenyl-1,1':3',1''-terphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

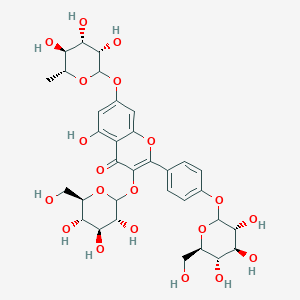

“4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” is a chemical compound with the molecular formula C24H17Cl . It appears as a white to almost white powder or crystal . It is used as a building block in materials science, particularly in the production of small molecule semiconductors .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” consists of a central benzene ring substituted with two phenyl groups and one 4-chlorophenyl group . The molecular weight of the compound is 340.85 .Physical And Chemical Properties Analysis

“4-Chloro-5’-phenyl-1,1’:3’,1’'-terphenyl” is a solid at 20°C . It has a melting point range of 141.0 to 145.0°C . Its maximum absorption wavelength is 254 nm in acetonitrile .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

4-Chloro-5'-phenyl-1,1':3',1''-terphenyl and its derivatives have been used in the synthesis of rigid-rod polyamides and polyimides, as studied by Spiliopoulos and Mikroyannidis (1998). These polymers were analyzed using various techniques like FT-IR, UV−vis, NMR, X-ray, DSC, TMA, TGA, and showed enhanced solubility and reduced thermal stability due to the presence of alkoxyphenyl pendent groups (Spiliopoulos & Mikroyannidis, 1998).

Crystallography and Structural Analysis

The sterically encumbered terphenyl halides, including variants of 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl, have been analyzed for their crystal structure. Twamley et al. (2000) studied these compounds, focusing on their isomorphous and isostructural properties in different space groups, providing insights into the C–halide bond distances (Twamley, Hardman, & Power, 2000).

Coordination Polymers and Magnetic Properties

Xiaofeng Lv and colleagues (2014) synthesized novel coordination polymers using a variant of 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl with transition metal cations. These polymers exhibited interesting magnetic properties and structural features like 3D interpenetrated networks and 2D supramolecular architecture, indicating potential in materials science applications (Lv et al., 2014).

Photochemical Reactions and Derivatives

4-Chloroaniline, a related compound, undergoes photoheterolysis in polar media, leading to the formation of the corresponding triplet phenyl cations. Guizzardi et al. (2001) explored this reaction, which has implications for understanding the behavior of 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl derivatives in similar conditions (Guizzardi et al., 2001).

Liquid Crystal Synthesis

Compounds similar to 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl have been synthesized and analyzed for their mesomorphic properties by Bezborodov et al. (1991). These compounds showed unique liquid-crystalline phases, indicating their potential in advanced display technologies (Bezborodov et al., 1991).

Electronic and Optical Applications

A study by Shih et al. (2015) on m-terphenyl oxadiazole derivatives, related to 4-Chloro-5'-phenyl-1,1':3',1''-terphenyl, highlights their application in organic light-emitting diodes (OLEDs). These materials demonstrated high electron mobility and efficiency, suggesting their suitability for electronic and optical devices (Shih et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3,5-diphenylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOIFXXPBLTVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5'-phenyl-1,1':3',1''-terphenyl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)